molecular formula C27H20O12 B1234358 β-ルブロマイシン CAS No. 27267-70-5

β-ルブロマイシン

カタログ番号: B1234358
CAS番号: 27267-70-5
分子量: 536.4 g/mol
InChIキー: FXCBZGHGMRSWJD-MHZLTWQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Antibiotic agent. Selective, reversible HIV-1 reverse transcriptase inhibitor. Shows equipotent template-primer competitive, TTP non-competitive RT inhibition as γ-rubromycin. Telomerase inhibitor (IC50 = 1.3 μM, human telomerase). Shows antibacterial and cytostatic effects.
beta-Rubromycin is a natural product found in Streptomyces with data available.

科学的研究の応用

抗がん特性

β-ルブロマイシンは、がん細胞に対して強力な細胞毒性を示します。 研究者は、β-ルブロマイシンががん細胞の増殖を阻害できることを発見し、がん治療の有望な候補として注目されています 。さらなる研究では、その作用機序と他の抗がん剤との相乗効果の可能性が探求されています。

ケミカルジェネティクス

ジャガイモやトマトの晩腐病を引き起こす植物病原菌であるフィトフトラ・インフェスタンスのライフステージ遷移の研究では、β-ルブロマイシンがケミカルジェネティックツールとして用いられています。 ステージ特異的な阻害剤をスクリーニングすることで、これらの遷移の基盤となる分子機構を理解することを目指しています .

ポリケタイド生合成

β-ルブロマイシンは、ポリケタイド生合成経路に関与しています。 専用の酢酸トランスフェラーゼがレドックス修飾酵素を修飾することで、ルブロマイシン生合成における経路分岐と交互の薬理活性部位のアセンブリが可能になります 。この複雑なプロセスは、化合物のユニークな構造と特性に貢献しています。

作用機序

Beta-Rubromycin is a potent and selective inhibitor of human immunodeficiency virus-1 (HIV-1) RNA-directed DNA polymerase (reverse transcriptase) . It does not inhibit growth on rye media, sporangium formation, zoospore release, cyst formation, or appressorium formation in Phytophthora infestans .

Safety and Hazards

For safety and hazards information, please refer to the Safety Data Sheets (SDS) provided by the manufacturer .

将来の方向性

Further functional analyses of PITG_04584, a gene that beta-Rubromycin stimulates the expression of by 60-fold in Phytophthora infestans, may contribute to new methods to suppress diseases caused by oomycetes .

生化学分析

Biochemical Properties

Beta-Rubromycin plays a crucial role in biochemical reactions, particularly in inhibiting enzymes and interacting with various biomolecules. It has been shown to inhibit the growth of several cancer cell lines, including HMO2, KATO-III, and MCF-7 cells . The compound interacts with human telomerase, HIV reverse transcriptase, and DNA helicase, inhibiting their activity . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby preventing their normal function.

Cellular Effects

Beta-Rubromycin exerts significant effects on various types of cells and cellular processes. It has been found to inhibit the germination of cysts and oospores in Pythium aphanidermatum and Phytophthora infestans . In cancer cells, beta-Rubromycin induces cytotoxicity by inhibiting telomerase activity, leading to reduced cell proliferation and increased apoptosis . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potent anticancer properties.

Molecular Mechanism

The molecular mechanism of beta-Rubromycin involves its interaction with key biomolecules and enzymes. The compound binds to the active sites of enzymes such as telomerase, reverse transcriptase, and DNA helicase, inhibiting their activity . Additionally, beta-Rubromycin stimulates the expression of the RIO kinase-like gene (PITG_04584) by 60-fold in Phytophthora infestans, which is involved in zoosporogenesis, cyst germination, and appressorium formation . These interactions highlight the compound’s ability to modulate enzyme activity and gene expression at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Rubromycin have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including its interaction with enzymes and other biomolecules. Studies have shown that beta-Rubromycin can inhibit the germination of cysts and oospores over extended periods . Additionally, the compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies, demonstrating its potential for sustained biological activity.

Dosage Effects in Animal Models

The effects of beta-Rubromycin vary with different dosages in animal models. At lower doses, the compound exhibits potent anticancer activity without significant toxicity . At higher doses, beta-Rubromycin can induce toxic effects, including reduced cell viability and increased apoptosis . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.

Metabolic Pathways

Beta-Rubromycin is involved in several metabolic pathways, particularly those related to polyketide biosynthesis. The compound interacts with enzymes such as acetyltransferases and flavoprotein monooxygenases, which play crucial roles in its biosynthesis . These interactions influence the metabolic flux and the generation of canonical rubromycins, highlighting the compound’s role in complex metabolic networks.

Transport and Distribution

Within cells and tissues, beta-Rubromycin is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall bioavailability and activity . These transport mechanisms are crucial for the compound’s therapeutic efficacy and distribution within the body.

Subcellular Localization

Beta-Rubromycin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell, which can enhance its interactions with target enzymes and biomolecules . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

特性

IUPAC Name

methyl (2S)-8',10-dihydroxy-5',7'-dimethoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O12/c1-34-13-8-14(35-2)20(29)18-17(13)19(28)12-9-27(39-24(12)22(18)31)5-4-10-6-11-7-15(25(32)36-3)37-26(33)16(11)21(30)23(10)38-27/h6-8,29-30H,4-5,9H2,1-3H3/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCBZGHGMRSWJD-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)OC4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C2=C1C(=O)C3=C(C2=O)O[C@]4(C3)CCC5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181715
Record name beta-Rubromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27267-70-5
Record name beta-Rubromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027267705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Rubromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Rubromycin
Reactant of Route 2
beta-Rubromycin
Reactant of Route 3
Reactant of Route 3
beta-Rubromycin
Reactant of Route 4
beta-Rubromycin
Reactant of Route 5
beta-Rubromycin
Reactant of Route 6
beta-Rubromycin
Customer
Q & A

Q1: What is the primary mechanism of action of beta-rubromycin?

A1: Beta-rubromycin acts as a potent inhibitor of human telomerase []. It accomplishes this through competitive interaction with the telomerase substrate primer, essentially blocking the enzyme's ability to elongate telomeres []. This inhibition was demonstrated in vitro using a modified telomeric repeat amplification protocol (TRAP) assay [].

Q2: How does the structure of beta-rubromycin contribute to its inhibitory activity?

A2: The spiroketal system, formed by the benzofuran and benzodipyran rings, is crucial for beta-rubromycin's telomerase inhibition []. This was confirmed by comparing its activity to alpha-rubromycin, which lacks the intact spiroketal system and shows significantly reduced potency []. Further research suggests that beta-rubromycin might bind to the active site of its target enzymes, possibly competing with nucleotide substrates [].

Q3: Has the synthesis of beta-rubromycin and its analogs been explored?

A4: Yes, researchers have developed a facile synthesis method for naphthoquinone spiroketals, including beta-rubromycin and its analogs, using a diastereoselective oxidative [3 + 2] cycloaddition of chiral enol ethers and hydroxynaphthoquinone []. This strategy allows for the enantioselective synthesis of these compounds, opening avenues for further research into their structure-activity relationships and therapeutic potential [].

Q4: Are there any concerns regarding the toxicity of beta-rubromycin?

A5: While beta-rubromycin demonstrates promising inhibitory activity against cancer cell proliferation in vitro, it also exhibits non-specific cytotoxicity []. Further research is necessary to explore its safety profile, potential for targeted delivery, and to develop analogs with improved selectivity and reduced toxicity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。